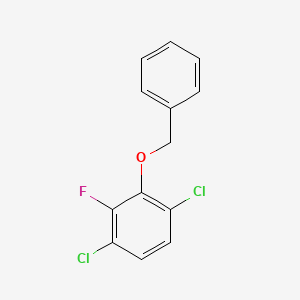

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene

Description

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene is a halogenated aromatic compound featuring a benzyloxy group at the 2-position, chlorine atoms at positions 1 and 4, and a fluorine atom at position 3. For example, describes the synthesis of 2-(benzyloxy)-3-chloro-1,4-difluorobenzene via reaction of benzyl alcohol with 3-chloro-1,4-difluorobenzene under basic conditions . Adapting this approach, the target compound could theoretically be synthesized using 1,4-dichloro-3-fluorobenzene as a starting material.

Properties

IUPAC Name |

1,4-dichloro-2-fluoro-3-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2FO/c14-10-6-7-11(15)13(12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTCQSXUAWBADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-dichloro-3-fluorobenzene and benzyl alcohol.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

Reaction Mechanism: The benzyloxy group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of benzyl alcohol attacks the electrophilic carbon atom of 1,4-dichloro-3-fluorobenzene, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the chlorine or fluorine substituents, leading to the formation of less substituted benzene derivatives.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the halogen atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The positional arrangement of halogens and the benzyloxy group distinguishes 2-(benzyloxy)-1,4-dichloro-3-fluorobenzene from analogs. Key comparisons include:

Table 1: Substituent Comparison

The target compound’s dual chlorine atoms (positions 1 and 4) create a para-dichloro motif, which may enhance stability toward oxidation compared to fluorine-rich analogs.

Table 2: Reactivity Trends

| Compound | Preferred Reaction Type | Key Reactivity Notes |

|---|---|---|

| Target compound | Nucleophilic substitution (Cl) | High activation at Cl positions due to EWG effects |

| 2-(Benzyloxy)-3-chloro-1,4-difluoro | Limited NAS (F inertness) | Fluorine substituents resist displacement |

| 1,4-Dichloro-2-(trifluoromethyl) | Electrophilic substitution | CF₃ directs incoming electrophiles to specific sites |

Biological Activity

2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene is an organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique substitution pattern, this compound has drawn attention for its possible applications in drug development and its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with a benzyloxy group, two chlorine atoms, and one fluorine atom. This specific arrangement of substituents influences both the chemical reactivity and biological interactions of the compound.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways that regulate cellular functions.

- Oxidative Stress Response : The presence of halogen atoms may enhance the compound's ability to scavenge reactive oxygen species (ROS), providing a protective effect against oxidative stress.

Research Findings

Recent studies have highlighted the biological effects of this compound. Notably, its potential as an anti-cancer agent has been investigated:

- Anti-Cancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents. This effect could be linked to its ability to modulate neurotransmitter levels and reduce oxidative damage.

Table 1: Summary of Biological Studies on this compound

Applications in Drug Development

Given its promising biological activity, this compound is being explored as a lead compound for developing new therapeutic agents. Its unique structural features may allow for modifications that enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.